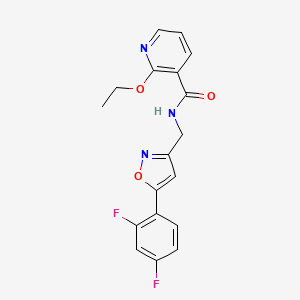

![molecular formula C18H18ClN3OS B2603968 2-((4-氯苯并[d]噻唑-2-基)(甲基)氨基)-N-(2-乙基苯基)乙酰胺 CAS No. 1396686-40-0](/img/structure/B2603968.png)

2-((4-氯苯并[d]噻唑-2-基)(甲基)氨基)-N-(2-乙基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

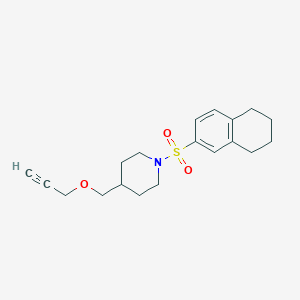

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide” is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their biological activity, including their ability to inhibit cyclooxygenase .

Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .

Molecular Structure Analysis

The molecular structure of “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide” likely includes a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been studied. For example, the reaction of certain compounds with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters resulted in the formation of 2-[4-(thiazol-2-yl)phenyl]propionic acids .

科学研究应用

Pesticidal Agents

The benzothiazole moiety of this compound has been synthesized and evaluated for its potential as a pesticidal agent. Studies have shown that derivatives containing the benzothiazolylamino group exhibit favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth . These compounds can serve as new insecticidal/acaricidal leading structures for further investigation.

Tyrosinase Inhibitors

Another significant application is in the field of tyrosinase inhibition. Derivatives of benzothiazole have been designed as novel antimelanogenesis agents, showing inhibitory activity higher than or similar to kojic acid against mushroom tyrosinase . This is crucial for the development of therapies for skin hyperpigmentation disorders such as melasma and lentigo.

Melanin Production Suppression

Related to its role as a tyrosinase inhibitor, this compound can effectively reduce melanin levels in cells treated with α-melanocyte-stimulating hormone . This suggests potential applications in cosmetic products aimed at suppressing melanin production to treat or prevent skin pigmentation issues.

Photophysical and Electrochemical Properties

The compound’s derivatives have been systematically studied for their photophysical and electrochemical properties. Understanding the relationship between molecular structure and optoelectronic properties can lead to applications in materials science, particularly in the development of new fluorescent or electrochromic materials .

Calcium Ion Release Activation

Certain derivatives have been found to activate the release of calcium ions in insect central neurons at higher concentrations. This property can be harnessed for developing insecticides that disrupt the normal physiological processes of pests .

Structure-Activity Relationship (SAR) Analysis

The compound’s derivatives provide valuable information for SAR analysis, which is essential for understanding the pharmacological profile of new drugs. By analyzing the relationship between the chemical structure and biological activity, researchers can optimize the compound for better efficacy and safety .

作用机制

属性

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS/c1-3-12-7-4-5-9-14(12)20-16(23)11-22(2)18-21-17-13(19)8-6-10-15(17)24-18/h4-10H,3,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOFWESLKGLDIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603886.png)

![2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2603888.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2603893.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2603895.png)

![4,7-Dimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2603896.png)

![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603897.png)

![2-Chloro-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2603907.png)

![3-(3,5-dimethylphenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2603908.png)